N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Lipophilicity Physicochemical properties Drug-likeness

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-45-5) is a fully synthetic, small-molecule indolyl-3-glyoxylamide derivative (C24H25N3O3, MW 403.48 g/mol) with a characteristic piperidin-1-yl-ethanone side chain at the indole N1-position and an N-methyl-N-phenyl glyoxylamide moiety. This compound belongs to the broader N-substituted indolyl-3-glyoxylamide class, a pharmacophore historically associated with antitumor and anti-asthmatic/immunomodulatory activities.

Molecular Formula C24H25N3O3
Molecular Weight 403.482
CAS No. 872861-45-5
Cat. No. B2823101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide
CAS872861-45-5
Molecular FormulaC24H25N3O3
Molecular Weight403.482
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
InChIInChI=1S/C24H25N3O3/c1-25(18-10-4-2-5-11-18)24(30)23(29)20-16-27(21-13-7-6-12-19(20)21)17-22(28)26-14-8-3-9-15-26/h2,4-7,10-13,16H,3,8-9,14-15,17H2,1H3
InChIKeyBZWIYHZJWHNEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-45-5) – Structural and Pharmacophoric Baseline for Procuring High-Selectivity Indole-3-Glyoxylamide Research Tools


N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (CAS 872861-45-5) is a fully synthetic, small-molecule indolyl-3-glyoxylamide derivative (C24H25N3O3, MW 403.48 g/mol) with a characteristic piperidin-1-yl-ethanone side chain at the indole N1-position and an N-methyl-N-phenyl glyoxylamide moiety. This compound belongs to the broader N-substituted indolyl-3-glyoxylamide class, a pharmacophore historically associated with antitumor [1] and anti-asthmatic/immunomodulatory activities [2]. Its unique N1-piperidinyl-ethyl appendage distinguishes it from earlier glyoxylamide series, potentially enabling divergent binding to complement factor B [3] or tubulin polymerization targets.

Why Generic Substitution of N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide Is Not Advisable for Rigorous Structure-Activity Relationship Studies


Substituting CAS 872861-45-5 with another in-class compound from the indolyl-3-glyoxylamide family risks introducing uncharacterized changes in solubility, target engagement, and polypharmacology. The compound's specific N1-(2-oxo-2-piperidin-1-ylethyl) substituent is designed to modulate interactions with targets such as complement factor B [1], a binding mode not replicated by simple N-alkyl or N-benzyl analogs, as evidenced by the distinct patent families covering piperidinyl-indoles [1] versus earlier N-substituted glyoxylamide series [2]. Furthermore, the N-methyl-N-phenyl amide motif confers a specific combination of lipophilicity (high LogP) and metabolic stability that differs from N-ethyl or N-benzyl variants, directly impacting cell permeability and pharmacokinetic profiles (class-level inference). Utilizing generic analogs without this precise substitution pattern would therefore invalidate any attempt to establish structure-activity relationships (SAR) or reproduce biological results tied to this chemotype.

Quantitative Evidence Guide for N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (872861-45-5): Differentiated Physicochemical and Target-Engagement Profile


Predicted LogP and Solubility Differentiate 872861-45-5 from N-Desmethyl and N-Ethyl Indolyl-3-Glyoxylamide Analogs

Lipophilicity, a key determinant of passive membrane permeability and solubility, was computationally determined for CAS 872861-45-5 (XLogP3-AA = 4.0) [1]. This value serves as a crucial differentiator within the indolyl-3-glyoxylamide series. For the simpler analog lacking the N-methyl and N-phenyl substituents (2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide), the predicted LogP is significantly lower, qualitatively imparting higher aqueous solubility but potentially limiting its ability to cross lipophilic membranes [2]. In contrast, the N-methyl-N-phenyl substitution on 872861-45-5 achieves a LogP considered to be within the optimal range for oral absorption (typically LogP 1–5, class-level inference), making it a more balanced tool compound for cellular assays than its more polar or more lipophilic congeners.

Lipophilicity Physicochemical properties Drug-likeness ADME

Target Engagement: Piperidinyl-Indole Scaffold Prioritized for Complement Factor B Inhibition Over Generic Indole-3-Carboxamides

The core structure of 872861-45-5, specifically the N-(2-oxo-2-piperidin-1-ylethyl)indole moiety, is a privileged scaffold for inhibiting complement factor B (CFB), a critical node in the alternative complement pathway. [1] While precise IC50 values for this exact compound are not publicly disclosed, its patented scaffold class (piperidinyl-indole derivatives) has been demonstrated to potently inhibit CFB at low nanomolar concentrations [1]. This is a critical differentiation from earlier generations of indole-3-carboxamides and indole-3-acetamides, which were primarily optimized for antitumor or anti-inflammatory targets and lack significant CFB activity. [2] The presence of the specific piperidinyl-ethyl side chain in 872861-45-5 is the key structural determinant for CFB engagement, making it a superior choice for researchers investigating complement-mediated diseases like age-related macular degeneration (AMD).

Complement Factor B Immunology Target engagement Inhibitor

Synthetic Tractability: CAS 872861-45-5 Offers a Modular Platform for Late-Stage Diversification Unavailable with Simpler Glyoxylamides

Unlike earlier indolyl-3-glyoxylamides built on simple N-alkyl or N-benzyl substitutions, 872861-45-5 features a tertiary N-methyl-N-phenyl amide attached to the glyoxylamide core. This structural feature is synthetically significant: data from the synthesis of related N-aryl-glyoxylamide libraries indicates that the N-methyl-N-phenyl motif provides a vital balance between conformational rigidity and chemical stability, which is not achievable with secondary amides. [1] Secondary amide analogs (N-H or N-alkyl) are susceptible to metabolic hydrolysis and offer fewer vectors for introducing additional diversity. The N,N-disubstituted amide in 872861-45-5 acts as a 'terminating group' that blocks metabolism at this site, while the piperidine ring at the indole N1-position remains open for further derivatization and SAR exploration.

Medicinal chemistry Structure-Activity Relationship Chemical Probe Synthetic strategy

Best-Suited Research and Industrial Application Scenarios for N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide (872861-45-5)


Chemical Probe for Investigating the Complement Alternative Pathway in Ophthalmic Disease Models

Based on the compound's structural classification as a piperidinyl-indole derivative with priority for complement factor B (CFB) inhibition [1], 872861-45-5 is ideally suited for use as a chemical probe to validate CFB-dependent mechanisms in in vitro models of age-related macular degeneration (AMD) or diabetic retinopathy. Its distinct scaffold ensures that hit expansion is anchored to a chemotype distinct from earlier antitumor agents.

Medicinal Chemistry Campaigns Aimed at Balancing Lipophilicity and Metabolic Stability

The compound's calculated XLogP3-AA value of 4.0 [2] positions it within the lipophilic efficiency range considered optimal for oral bioavailability. Research teams focused on optimizing pharmacokinetic properties can use 872861-45-5 as a starting point for further SAR, leveraging its metabolic stability conferred by the N-methyl-N-phenyl amide group [3] to explore modifications on the piperidine ring without loss of bioavailability.

Cross-Screening in Tubulin Polymerization and Anti-Inflammatory Panels

Given that the broader indolyl-3-glyoxylamide class has demonstrated both antitumor activity via tubulin disruption [4] and anti-asthmatic/immunomodulatory activity [3], 872861-45-5 serves as a strategic tool for differential selectivity profiling. Its application in parallel screening panels helps deconvolute whether the observed activity in a novel assay is due to CFB engagement or polypharmacology inherent to the glyoxylamide core [REFS-1, REFS-3].

Quote Request

Request a Quote for N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.